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Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) distinguished

by its unique activation mechanism.[1] Unlike typical GPCRs that are activated by ligand

binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine

proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a new N-

terminal sequence, SLIGKV- in humans and SLIGRL- in rodents, which acts as a "tethered

ligand" that binds to and activates the receptor intramolecularly, initiating downstream

signaling.[1][3]

To study the function of PAR2 without the confounding effects of proteases, which can have

multiple substrates, synthetic peptides that mimic the tethered ligand sequence have been

developed.[4] Sligrl-NH2 (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is the synthetic peptide corresponding

to the rodent PAR2 tethered ligand.[3][5] It serves as a selective and potent agonist, making it

an invaluable tool for elucidating the physiological and pathological roles of PAR2 in various

systems.[6] This guide provides an in-depth overview of Sligrl-NH2, its mechanism of action,

signaling pathways, quantitative data, and detailed experimental protocols for its

characterization.

Mechanism of Action
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Sligrl-NH2 acts as a direct agonist of PAR2, bypassing the need for proteolytic cleavage.[7] It

binds to an orthosteric site on the receptor, likely within the second extracellular loop,

mimicking the action of the endogenous tethered ligand.[5] This binding event induces a

conformational change in the receptor, leading to the activation of intracellular G proteins and

subsequent signaling cascades.[1] Sligrl-NH2 is specific for PAR2, showing little to no

activation of other protease-activated receptors like PAR1 and PAR4.[6] While Sligrl-NH2 is

derived from the rodent sequence, it is also effective at activating human PAR2, though the

human-derived peptide SLIGKV-NH2 and other modified peptides can exhibit different

potencies.[3][8]

Signaling Pathways Activated by Sligrl-NH2
Activation of PAR2 by Sligrl-NH2 is known to engage multiple, complex intracellular signaling

pathways, which can be cell-type and context-dependent. The primary pathways include

coupling to various G proteins and the involvement of β-arrestins.[1][2]

Gαq/11 Pathway: This is a canonical signaling pathway for PAR2. Activation leads to the

stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium (Ca2+) from intracellular stores, a commonly measured

endpoint of PAR2 activation.[1]

Gα12/13 Pathway: PAR2 can also couple to Gα12/13, leading to the activation of RhoGEFs

and the small GTPase RhoA, which influences cytoskeletal dynamics and cell migration.

Gαi/o Pathway: In some cellular contexts, PAR2 activation can lead to the inhibition of

adenylyl cyclase, mediated by Gαi/o proteins.[2]

β-Arrestin Pathway and ERK1/2 Activation: Following activation, PAR2 can be

phosphorylated, leading to the recruitment of β-arrestins.[9] This interaction not only

mediates receptor desensitization and internalization but also serves as a scaffold for G

protein-independent signaling, most notably the activation of the mitogen-activated protein

kinase (MAPK) cascade, including ERK1/2.[4][9]

The ability of different agonists to differentially engage these pathways, a phenomenon known

as "biased agonism," is an active area of research for PAR2.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b3028222?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7747594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7747594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069554/
https://hellobio.com/sligrl-nh2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC503387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC503387/
https://pubs.acs.org/doi/10.1021/acsptsci.8b00019
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952797/
https://www.benchchem.com/product/b3028222#sligrl-nh2-as-a-par2-activating-peptide
https://www.benchchem.com/product/b3028222#sligrl-nh2-as-a-par2-activating-peptide
https://www.benchchem.com/product/b3028222#sligrl-nh2-as-a-par2-activating-peptide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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